molecular formula C7H2Br2N2O B13705931 4,6-Dibromo-2H-benzimidazol-2-one

4,6-Dibromo-2H-benzimidazol-2-one

Katalognummer: B13705931
Molekulargewicht: 289.91 g/mol
InChI-Schlüssel: HCKXHLVIRSKBEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Dibromo-2H-benzimidazol-2-one is a heterocyclic compound with the molecular formula C7H2Br2N2O It is a derivative of benzimidazole, characterized by the presence of two bromine atoms at the 4 and 6 positions of the benzimidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-2H-benzimidazol-2-one typically involves the bromination of 2H-benzimidazol-2-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 4,6-Dibromo-2H-benzimidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can produce oxides or dehalogenated compounds .

Wissenschaftliche Forschungsanwendungen

4,6-Dibromo-2H-benzimidazol-2-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4,6-Dibromo-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The bromine atoms play a crucial role in its reactivity and binding affinity to biological molecules. The compound can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: This makes it a valuable compound for targeted research and development in various scientific fields .

Eigenschaften

Molekularformel

C7H2Br2N2O

Molekulargewicht

289.91 g/mol

IUPAC-Name

4,6-dibromobenzimidazol-2-one

InChI

InChI=1S/C7H2Br2N2O/c8-3-1-4(9)6-5(2-3)10-7(12)11-6/h1-2H

InChI-Schlüssel

HCKXHLVIRSKBEM-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C2=NC(=O)N=C21)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.